N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The initial step often involves the synthesis of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Benzothiazole Moiety: The benzothiazole ring can be introduced via a cyclization reaction involving ortho-aminothiophenol and a carboxylic acid derivative.
Coupling of the Two Rings: The final step involves coupling the thiazole and benzothiazole rings. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound can be used to study the biological activities of thiazole derivatives, including their antimicrobial, antifungal, and antiviral properties.
Chemical Research: It serves as a model compound for studying the reactivity and stability of thiazole and benzothiazole rings under various conditions.
Mechanism of Action
The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation.
DNA Intercalation: It may intercalate into DNA, disrupting the replication process and leading to cell death.
Pathway Modulation: The compound can modulate various signaling pathways, including those involved in apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenylthiazol-2-yl)-1,3-benzothiazole-6-carboxamide
- N-(5-methylthiazol-2-yl)-1,3-benzothiazole-6-carboxamide
- N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Uniqueness
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is unique due to the specific substitution pattern on the thiazole ring, which can significantly influence its biological activity and chemical reactivity. The presence of both methyl and phenyl groups on the thiazole ring enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c1-11-16(12-5-3-2-4-6-12)20-18(24-11)21-17(22)13-7-8-14-15(9-13)23-10-19-14/h2-10H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAGIBHWDBMUSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.